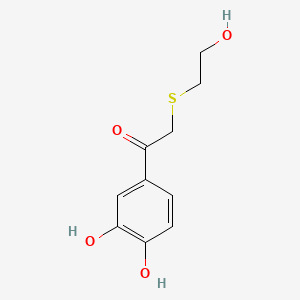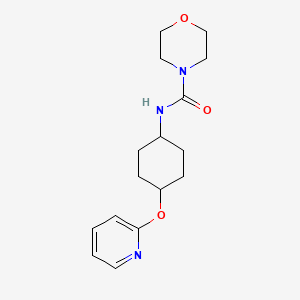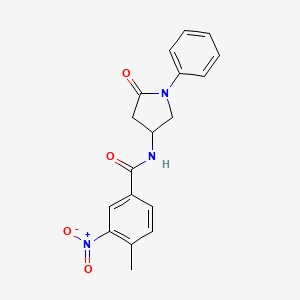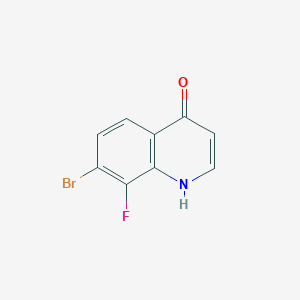
1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is an organic compound characterized by the presence of both phenolic and thioether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dihydroxybenzaldehyde and 2-mercaptoethanol.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions.
Procedure: The 3,4-dihydroxybenzaldehyde is reacted with 2-mercaptoethanol in a suitable solvent, such as ethanol, to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as sodium borohydride.
Substitution: The thioether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Alkylated thioethers.
Scientific Research Applications
1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one involves its interaction with molecular targets and pathways:
Antioxidant Activity: The phenolic groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways.
Cell Signaling: It can modulate cell signaling pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dihydroxyphenyl)-2-mercaptoethanone: Lacks the hydroxyethyl group.
1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)amino)ethan-1-one: Contains an amino group instead of a thioether group.
Uniqueness
1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is unique due to the presence of both phenolic and thioether functional groups, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(2-hydroxyethylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c11-3-4-15-6-10(14)7-1-2-8(12)9(13)5-7/h1-2,5,11-13H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOASODRLMPDSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CSCCO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B2512284.png)
![N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2512285.png)
![(Z)-methyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2512288.png)
![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2512294.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2512295.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4,5-triethoxybenzamide](/img/structure/B2512296.png)

![(2E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-[(3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2512298.png)


![[1-Methyl-6-(4-methylpiperazinyl)pyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine](/img/structure/B2512303.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2512304.png)
![ethyl 2-(4-bromobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2512305.png)
![3-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-methoxybenzamide](/img/structure/B2512306.png)
